

# Dirozalkib: A Technical Overview of a Novel ALK/ROS1 Inhibitor

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## Compound of Interest

Compound Name: *Dirozalkib*

Cat. No.: *B15579624*

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## Introduction

**Dirozalkib** is a potent, next-generation small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases.[1][2] It has demonstrated significant anti-tumor activity, particularly in the context of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3] This technical guide provides an in-depth overview of **Dirozalkib**'s molecular characteristics, mechanism of action, relevant signaling pathways, and generalized experimental protocols for its evaluation.

## Molecular and Physicochemical Properties

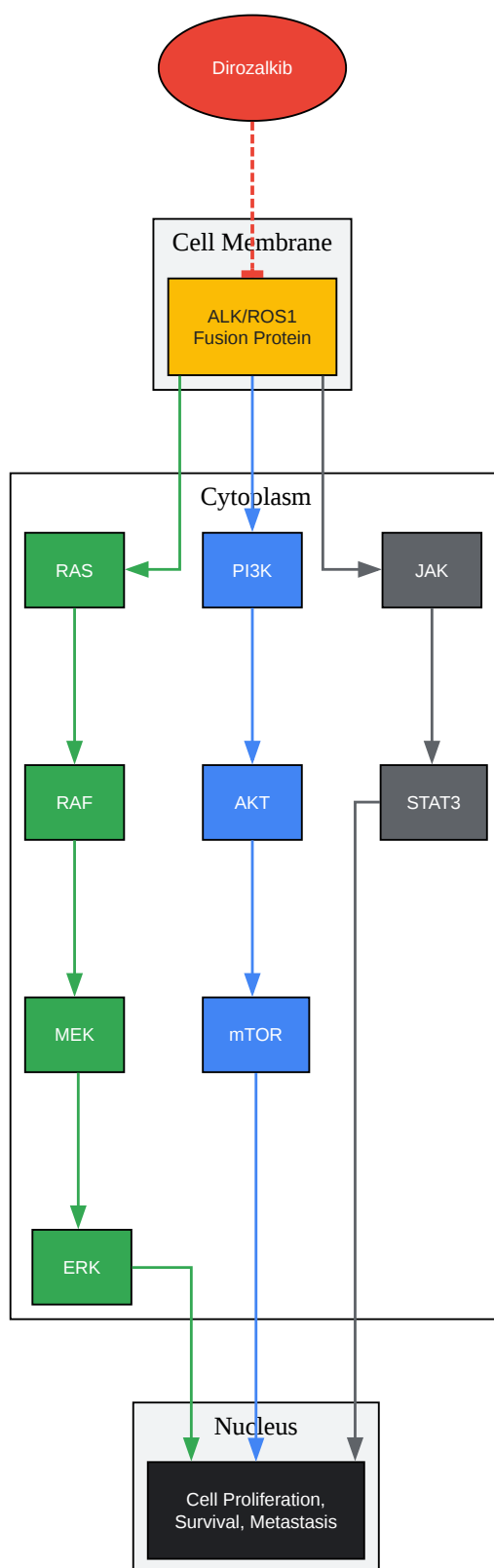
**Dirozalkib**'s fundamental molecular attributes are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C27H32ClN5O4S	[4][5][6]
Molecular Weight	558.09 g/mol	[4][5]
CAS Number	1893419-37-8	[4][5]
Synonyms	XZP-3621, dirozalkibum	[1]

## Mechanism of Action and Signaling Pathway

**Dirozalkib** functions as a dual inhibitor of ALK and ROS1 receptor tyrosine kinases.<sup>[1]</sup> In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) that result in constitutive activation of these kinases.<sup>[7][8]</sup> This aberrant signaling drives uncontrolled cell proliferation, survival, and metastasis through the activation of downstream pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.<sup>[7][8][9]</sup>

**Dirozalkib** competitively binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of downstream substrates and effectively blocking the oncogenic signaling cascade.<sup>[9]</sup>



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**Dirozalkib's inhibition of ALK/ROS1 signaling pathways.**

## Experimental Protocols

The following sections outline generalized experimental protocols for assessing the inhibitory activity of **Dirozalkib** against ALK and ROS1 kinases. These are based on standard methodologies in the field.

### In Vitro Kinase Inhibition Assay (Generalized Protocol)

This assay quantifies the direct inhibitory effect of **Dirozalkib** on the enzymatic activity of ALK and ROS1.

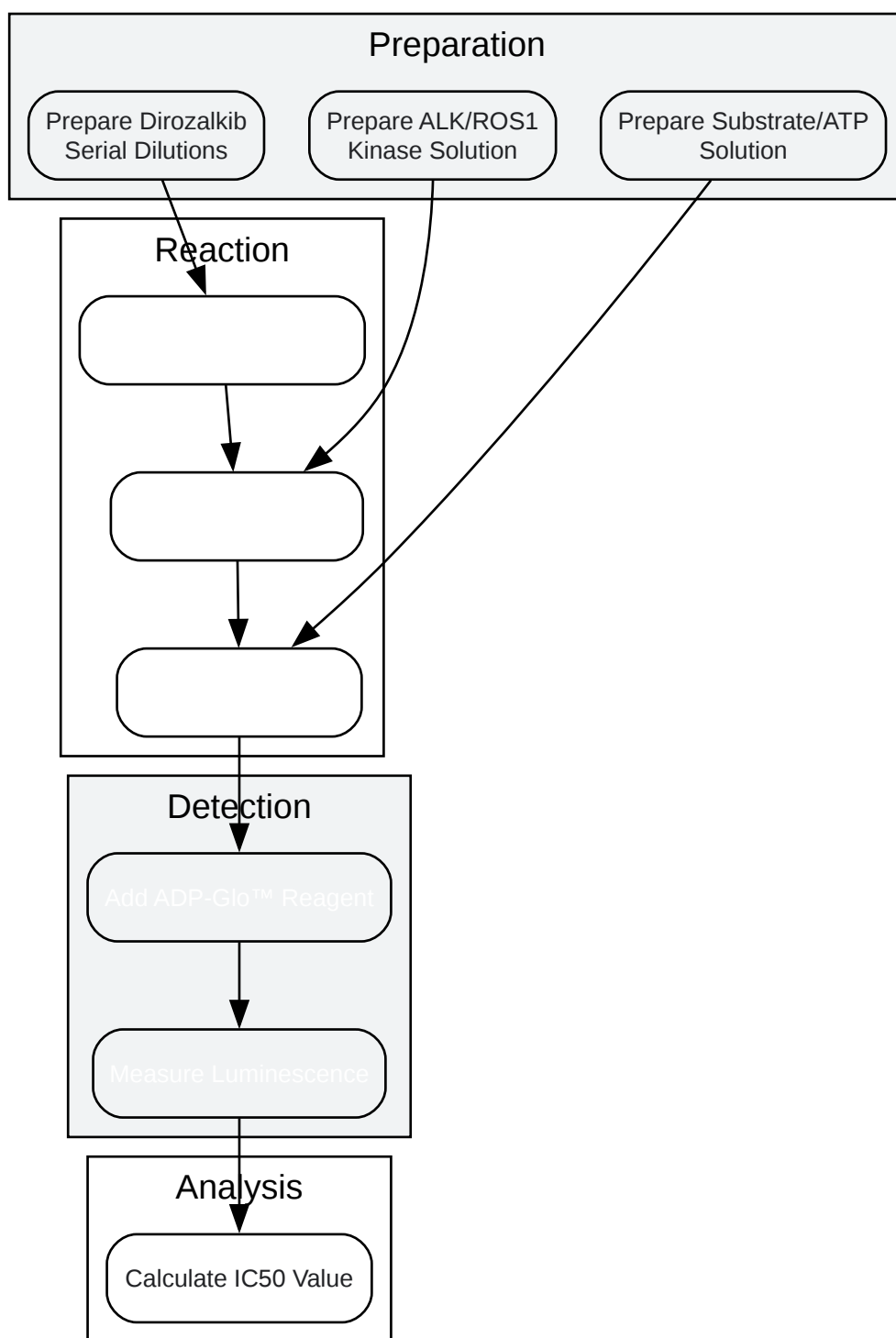
#### 1. Materials and Reagents:

- Recombinant human ALK or ROS1 kinase domain.
- Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT).[\[10\]](#)
- Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1 or a specific peptide substrate like IGF-1Rtide for ROS1).[\[5\]](#)[\[11\]](#)
- ATP solution.
- **Dirozalkib** stock solution (dissolved in DMSO).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).[\[7\]](#)
- 384-well plates.
- Luminometer.

#### 2. Procedure:

- Prepare serial dilutions of **Dirozalkib** in the kinase assay buffer.
- In a 384-well plate, add the **Dirozalkib** dilutions or a vehicle control (DMSO).
- Add the recombinant ALK or ROS1 kinase to each well.

- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be near the  $K_m$  value for the respective kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[\[7\]](#)[\[10\]](#)
- Stop the reaction and measure the remaining ATP (and thus, the amount of ADP produced) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
- Measure the luminescence using a luminometer.
- Calculate the percentage of kinase activity relative to the vehicle control and plot the dose-response curve to determine the IC50 value for **Dirozalkib**.



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Generalized workflow for an in vitro kinase inhibition assay.

## Cellular Assay for ALK/ROS1 Phosphorylation

This Western blot-based assay determines the effect of **Dirozalkib** on the phosphorylation of ALK or ROS1 and their downstream signaling proteins in a cellular context.

#### 1. Materials and Reagents:

- ALK or ROS1-positive cancer cell lines (e.g., H3122, Karpas-299 for ALK).[\[6\]](#)
- Cell culture medium and supplements.
- **Dirozalkib** stock solution (dissolved in DMSO).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis equipment.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

#### 2. Procedure:

- Plate ALK or ROS1-positive cells and grow to 70-80% confluency.
- Treat the cells with various concentrations of **Dirozalkib** or a vehicle control for a specified time (e.g., 2-6 hours).
- Wash the cells with ice-cold PBS and lyse them.

- Determine the protein concentration of the lysates using a BCA assay.
- Normalize protein concentrations and prepare samples for SDS-PAGE.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and then incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.
- Analyze the band intensities to determine the effect of **Dirozalkib** on protein phosphorylation.

## Conclusion

**Dirozalkib** is a promising therapeutic agent for cancers driven by ALK or ROS1 rearrangements. Its dual inhibitory mechanism and potent activity warrant further investigation and clinical development. The technical information and generalized protocols provided in this guide serve as a valuable resource for researchers and scientists working to further characterize and evaluate this novel inhibitor.

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